6-Phenylhexylamine

Description

The exact mass of the compound Benzenehexanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-phenylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXRNISZKBBQRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276401 | |

| Record name | Benzenehexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17734-20-2 | |

| Record name | Benzenehexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylhexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Phenylhexylamine: Structure, Properties, and Synthetic Strategies

This guide provides a detailed technical overview of 6-phenylhexylamine, a long-chain primary aralkylamine. Given the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established principles of organic chemistry and extrapolates data from the well-characterized homolog, phenethylamine (PEA), to provide a scientifically grounded perspective. This approach is designed for researchers, scientists, and professionals in drug development who require a foundational understanding of this compound's chemical nature and potential.

Introduction and Molecular Structure

This compound belongs to the broad class of phenethylamines, compounds characterized by a phenyl group attached to an amino group via an ethyl chain.[1] However, this compound is distinguished by its extended six-carbon alkyl chain, which significantly influences its physicochemical properties, particularly its lipophilicity. This structural feature—a terminal primary amine, a flexible hexyl linker, and a phenyl ring—suggests potential applications as a building block in medicinal chemistry, where modifications to lipophilicity and chain length are critical for tuning pharmacokinetic and pharmacodynamic profiles.[2]

Molecular Identity:

-

IUPAC Name: 6-Phenylhexan-1-amine

-

Molecular Formula: C₁₂H₁₉N

-

Molecular Weight: 177.29 g/mol

-

Structure: The molecule consists of a benzene ring linked to the terminal carbon of a hexyl chain, with a primary amine (NH₂) group at the other end of the chain (position 1).

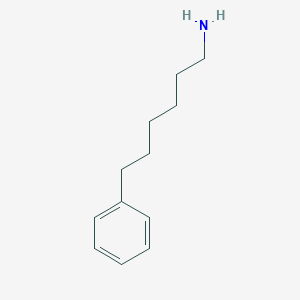

Below is a 2D representation of the this compound structure.

Caption: 2D Structure of this compound (C₁₂H₁₉N).

Physicochemical Properties: An Extrapolative Analysis

Direct experimental data for this compound is scarce. Therefore, the following properties are estimated based on trends observed in the homologous series of phenylalkylamines, with phenethylamine (C₈H₁₁N) serving as the primary reference point.[3][4] The addition of four methylene (-CH₂-) groups is expected to increase the boiling point, flash point, and lipophilicity (logP), while decreasing water solubility and vapor pressure.

| Property | Phenethylamine (Experimental Data)[3][4] | This compound (Estimated) | Justification for Estimation |

| Molecular Weight | 121.18 g/mol | 177.29 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to slightly yellow liquid[3] | Colorless to yellow liquid | Expected to be similar to shorter-chain homologs. |

| Odor | Fishy, ammoniacal[3] | Fishy, ammoniacal | The primary amine group is the source of the characteristic odor. |

| Boiling Point | 197-200 °C | ~260-280 °C | Boiling point increases with chain length due to increased van der Waals forces. |

| Density | 0.962 g/cm³ at 20 °C | ~0.93 g/cm³ | Density in homologous series of aliphatic amines tends to decrease slightly as the hydrocarbon portion dominates. |

| Solubility in Water | Soluble (63 g/L at 20°C for hydrochloride)[5] | Sparingly soluble | The long, nonpolar hexyl chain significantly reduces aqueous solubility. |

| logP (Octanol/Water) | 1.41[3] | ~3.5 - 4.0 | Each -CH₂- group typically adds ~0.5 to the logP value, indicating increased lipophilicity. |

| pKa | 9.83 (for conjugate acid)[4] | ~10.5 | The basicity of the primary amine is expected to be slightly higher than PEA due to the electron-donating alkyl chain. |

| Flash Point | 81 °C (closed cup)[3][5] | >100 °C | Flash points of combustible liquids increase with boiling point. |

Proposed Synthesis Methodology

Proposed Route: Reduction of 6-Phenylhexanenitrile

This two-step synthesis starts from a commercially available precursor, 6-chloro-1-phenylhexane, and proceeds via a nitrile intermediate, which is then reduced to the target primary amine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 6-Phenylhexanenitrile

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloro-1-phenylhexane (1 equivalent) and sodium cyanide (NaCN, 1.2 equivalents).

-

Solvent: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a solution with a concentration of approximately 0.5 M.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Causality Insight: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the displacement of the chloride by the cyanide nucleophile. Using a slight excess of NaCN ensures the reaction goes to completion.

-

-

Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude 6-phenylhexanenitrile can be purified by vacuum distillation.

Step 2: Reduction of 6-Phenylhexanenitrile to this compound

-

Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) in a three-neck flask equipped with a dropping funnel and a reflux condenser.

-

Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve the 6-phenylhexanenitrile (1 equivalent) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

Causality Insight: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The dropwise addition at low temperature is a critical safety measure to control the highly exothermic reaction.

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the nitrile peak at ~2250 cm⁻¹).

-

Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. Stir vigorously until a granular precipitate forms.

-

Trustworthiness: This specific workup procedure is a standard and reliable method for quenching LiAlH₄ reactions, resulting in an easily filterable solid (lithium and aluminum salts), which simplifies the isolation of the amine product.

-

-

Purification: Filter the granular solid and wash it thoroughly with THF or diethyl ether. Combine the filtrate and washings, dry over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Potential Applications in Drug Development and Research

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of therapeutic agents.[2][7] The introduction of a long alkyl chain, as in this compound, offers a strategic tool for modulating drug-like properties.

-

CNS Agents: The parent compound, phenethylamine, acts as a central nervous system stimulant.[4] The increased lipophilicity of this compound could enhance its ability to cross the blood-brain barrier, potentially leading to novel CNS-active compounds. Its structure could be explored for activity at targets such as monoamine transporters or trace amine-associated receptors (TAARs).[4]

-

Calcium Channel Blockers: Phenylalkylamines are a known class of L-type calcium channel blockers used to treat cardiovascular conditions.[8] The structure-activity relationships of these drugs often involve a basic amine and aromatic rings. This compound could serve as a fragment or starting material for the synthesis of new analogues with modified efficacy or selectivity.

-

Molecular Probes: The long, flexible chain could be functionalized with reporter groups (e.g., fluorophores, biotin) to create molecular probes for studying biological systems, such as receptor-ligand interactions.

-

Fragment-Based Drug Discovery (FBDD): As a primary amine with a lipophilic tail, it can be used in FBDD to explore binding pockets that have adjacent hydrophobic and hydrogen-bonding regions.

Safety, Handling, and Storage

Like most primary amines, this compound is expected to be corrosive and toxic. The safety data for phenethylamine serves as a reliable guide for its handling.[5][9]

| Hazard Category | Precautionary Measures |

| Health Hazards | Toxic if swallowed. Causes severe skin burns and eye damage. [9] May cause respiratory irritation. Avoid all personal contact, including inhalation of vapors. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with a face shield, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood. |

| Fire and Explosion Hazards | Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[9] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Emits toxic fumes (carbon and nitrogen oxides) upon combustion. |

| Handling and Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosives.[5] The substance is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[9] Incompatible with strong oxidizing agents and acids.[5] |

| Spill and Disposal | Absorb spills with inert material (e.g., sand, vermiculite). Do not allow the product to enter drains.[9] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

References

- Chemwatch. (2018).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1001, Phenethylamine.

- Ishida, T., et al. (1992). Synthesis and cardiovascular activity of phenylalkylamine derivatives. I. Potential specific bradycardic agents. Chemical & Pharmaceutical Bulletin, 40(10), 2735-40. [Link]

- Wikipedia. (n.d.). Phenethylamine.

- LookChem. (n.d.). Cas 64-04-0, Phenethylamine.

- Nuñez, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

- Loba Chemie. (n.d.). β-PHENYLETHYLAMINE.

- Tikhonov, D. B., & Zhorov, B. S. (2009). Structural model for phenylalkylamine binding to L-type calcium channels. Journal of Biological Chemistry, 284(41), 28264-74. [Link]

- Wikipedia. (n.d.). Substituted phenethylamine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7408, 1-Phenylethylamine.

- Wikipedia. (n.d.). 1-Phenylethylamine.

- Grokipedia. (n.d.). 1-Phenylethylamine.

- Simon, M., et al. (2023). Catalytic Synthesis of β‐(Hetero)arylethylamines: Modern Strategies and Advances. Angewandte Chemie International Edition, 62(40), e202307775. [Link]

- Nuñez, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.

- Wróblewska, M., & Szmigielski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4927. [Link]

- Rozwadowska, M. D., & Matecka, D. (2007). ( R )-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(9), 945-951. [Link]

- WebMD. (n.d.). Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.

- Nuñez, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed. [Link]

- Boutté, Y., et al. (2021). Inhibition of Very Long Chain Fatty Acids Synthesis Mediates PI3P Homeostasis at Endosomal Compartments. International Journal of Molecular Sciences, 22(16), 8450. [Link]

- BC PharmaCare. (n.d.). DIN/PIN/NPN Number Search.

Sources

- 1. Multiple parallel synthesis of N,N-dialkyldipeptidylamines as N-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenethylamine - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. Synthesis and cardiovascular activity of phenylalkylamine derivatives. I. Potential specific bradycardic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural model for phenylalkylamine binding to L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

6-Phenylhexylamine synthesis pathways and mechanisms

An In-depth Technical Guide to the Synthesis of 6-Phenylhexylamine: Pathways and Mechanisms

Introduction

This compound is a primary amine featuring a six-carbon aliphatic chain attached to a phenyl group. As a functionalized alkylamine, it serves as a valuable building block in the synthesis of more complex molecules, particularly within the realms of medicinal chemistry and materials science. Its structure allows for a variety of subsequent chemical modifications, making it a versatile intermediate for drug development and the creation of novel compounds.

This technical guide provides a comprehensive overview of the principal synthetic pathways for preparing this compound. It is designed for researchers, chemists, and drug development professionals, offering an in-depth analysis of four distinct and scientifically robust methodologies. Each section details the underlying reaction mechanisms, explains the causality behind experimental choices, and provides field-proven protocols. The guide emphasizes scientific integrity, with key claims and procedures substantiated by authoritative references.

The synthetic strategies discussed include:

-

Reductive Amination of 6-Phenylhexanal

-

Reduction of 6-Phenylhexanenitrile

-

The Gabriel Synthesis from a 6-Phenylhexyl Halide

-

The Hofmann Rearrangement of 7-Phenylheptanamide

By comparing these routes, this guide aims to equip scientists with the knowledge to select the most appropriate pathway based on factors such as precursor availability, desired yield, scalability, and safety considerations.

Pathway 1: Reductive Amination of 6-Phenylhexanal

Reductive amination is a powerful and highly efficient method for forming amines from carbonyl compounds.[1] This one-pot reaction converts an aldehyde or ketone into an amine through an intermediate imine, which is reduced in situ.[1][2] For the synthesis of this compound, the precursor is 6-phenylhexanal.[3]

Mechanistic Rationale:

The reaction proceeds in two distinct stages within the same reaction vessel.[4] First, the 6-phenylhexanal reacts with an ammonia source (e.g., ammonia, ammonium chloride) under mildly acidic conditions to form a hemiaminal intermediate. This intermediate then dehydrates to form a protonated imine, known as an iminium ion.

The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium cyanoborohydride (NaBH₃CN) is particularly well-suited for this transformation because it is a mild reducing agent that is stable in weakly acidic conditions.[2] Crucially, it selectively reduces the electrophilic iminium ion much faster than it reduces the starting aldehyde, preventing the formation of the corresponding alcohol as a side product.[2][4] Other reducing agents, such as catalytic hydrogenation, can also be employed.[1][5]

Caption: Workflow for Reductive Amination.

Experimental Protocol: One-Pot Reductive Amination

-

To a solution of 6-phenylhexanal (1.0 eq) in methanol, add ammonium acetate (5.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise to the solution, ensuring the temperature is maintained below 30°C.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding 2M HCl until the solution is acidic (pH ~2) to destroy any remaining hydride reagent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 2M NaOH to pH >12 and extract the product with diethyl ether or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude this compound.

-

Purify the product via column chromatography or distillation under reduced pressure.

Quantitative Data Summary

| Parameter | Value/Condition | Rationale & Reference |

| Precursor | 6-Phenylhexanal | Direct carbonyl precursor for imine formation.[3] |

| Amine Source | Ammonia / Ammonium Acetate | Provides the nitrogen atom for the final amine.[6] |

| Reducing Agent | NaBH₃CN or H₂/Catalyst | NaBH₃CN offers selectivity for the iminium ion.[2] |

| Solvent | Methanol / Ethanol | Protic solvent suitable for dissolving reagents. |

| Typical Yield | 70-90% | High efficiency is characteristic of this method.[5] |

| Key Advantage | One-pot procedure | Avoids isolation of the unstable imine intermediate.[1] |

Pathway 2: Reduction of 6-Phenylhexanenitrile

The reduction of a nitrile (R-C≡N) group is a fundamental and direct route to primary amines (R-CH₂NH₂).[7] This pathway requires the synthesis of the precursor, 6-phenylhexanenitrile, which can typically be prepared from the corresponding 6-phenylhexyl halide via nucleophilic substitution with a cyanide salt.

Mechanistic Rationale:

This transformation is achieved using strong reducing agents, most commonly Lithium Aluminum Hydride (LiAlH₄), or via catalytic hydrogenation.[7][8]

-

With LiAlH₄: The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group.[8][9] The first addition breaks one of the C-N pi bonds, forming an intermediate imine anion complexed to aluminum.[10] This complex is still electrophilic enough to accept a second hydride, leading to a dianion intermediate.[9] An aqueous or acidic workup then protonates the nitrogen to yield the final primary amine.[8]

-

With Catalytic Hydrogenation: In this method, hydrogen gas (H₂) is used with a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C).[7][11] The reaction proceeds on the catalyst surface, where hydrogen is adsorbed and added across the nitrile's triple bond. The reaction can sometimes produce secondary and tertiary amines as byproducts if the intermediate imine reacts with the product amine.[12] This can often be suppressed by adding ammonia to the reaction mixture.

Caption: Mechanism of Nitrile Reduction with LiAlH₄.

Experimental Protocol: LiAlH₄ Reduction

-

Set up a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen) equipped with a reflux condenser and a dropping funnel.

-

Add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous diethyl ether or THF to the flask.

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of 6-phenylhexanenitrile (1.0 eq) in the same anhydrous solvent dropwise via the dropping funnel, maintaining a slow addition rate to control the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction back to 0°C and quench it cautiously by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the solvent.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by distillation under vacuum.

Quantitative Data Summary

| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation |

| Reducing Agent | Lithium Aluminum Hydride | H₂ gas |

| Catalyst | N/A | Raney Ni, Pd/C, Rh/Al₂O₃ |

| Solvent | Anhydrous Ether / THF | Methanol / Ethanol (often with NH₃) |

| Temperature | 0°C to Reflux | Room Temp to 130°C[13] |

| Pressure | Atmospheric | 50 - 2000 psi[13][14] |

| Typical Yield | 80-95% | 80-90%[13] |

| Safety Note | Highly reactive with water. | Requires high-pressure equipment. |

Pathway 3: The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides.[15][16] It is named after German chemist Siegmund Gabriel.[15] The key advantage of this pathway is that it uses a protected form of ammonia—the phthalimide anion—to prevent the over-alkylation that often plagues direct alkylation of ammonia.[17][18]

Mechanistic Rationale:

The synthesis involves two main steps: N-alkylation of potassium phthalimide and subsequent cleavage of the N-alkylphthalimide to release the primary amine.[17]

-

N-Alkylation: Phthalimide is sufficiently acidic (pKa ≈ 8.3) to be deprotonated by a base like potassium hydroxide, forming the potassium phthalimide salt.[15][19] This phthalimide anion is an excellent nucleophile that attacks the primary alkyl halide (e.g., 6-phenylhexyl bromide) in a clean Sₙ2 reaction to form N-(6-phenylhexyl)phthalimide.[20][21] Because the resulting N-alkylphthalimide is not nucleophilic, the reaction stops cleanly after a single alkylation.[19]

-

Cleavage (Hydrazinolysis): The N-alkylphthalimide is then cleaved to liberate the desired amine. While acidic or basic hydrolysis is possible, it often requires harsh conditions.[22] The Ing-Manske procedure, which uses hydrazine (N₂H₄) in a refluxing alcoholic solvent, is the most common and milder method.[22] Hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the phthalimide. A subsequent intramolecular rearrangement and collapse releases the primary amine and forms the highly stable, cyclic phthalhydrazide byproduct, which precipitates out of solution and can be easily removed by filtration.[17][20]

Caption: Workflow of the Gabriel Synthesis.

Experimental Protocol: Gabriel Synthesis

-

N-Alkylation: Dissolve potassium phthalimide (1.1 eq) in a polar aprotic solvent like DMF. Add 6-phenylhexyl bromide (1.0 eq) and heat the mixture to 80-100°C for several hours until the starting halide is consumed (monitor by TLC). Cool the reaction, pour it into water, and filter the resulting precipitate, which is the N-(6-phenylhexyl)phthalimide. Wash the solid with water and dry.

-

Hydrazinolysis: Suspend the N-(6-phenylhexyl)phthalimide (1.0 eq) in ethanol or methanol. Add hydrazine hydrate (1.5 - 2.0 eq) and heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Cool the mixture to room temperature and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure. Treat the residue with aqueous NaOH to deprotonate the amine salt and extract the free amine into an organic solvent (e.g., diethyl ether).

-

Dry the organic extracts, concentrate, and purify the this compound by distillation.

Quantitative Data Summary

| Parameter | Value/Condition | Rationale & Reference |

| Precursor | Primary Alkyl Halide | Required for the Sₙ2 reaction; secondary halides fail.[16] |

| Nitrogen Source | Potassium Phthalimide | Acts as a surrogate for the H₂N⁻ anion.[16] |

| Cleavage Agent | Hydrazine Hydrate | Milder conditions compared to acid/base hydrolysis.[22] |

| Solvent (Alkylation) | DMF, DMSO | Polar aprotic solvents favor Sₙ2 reactions.[17] |

| Overall Yield | 70-85% | Generally high yields for both steps. |

| Key Advantage | Avoids over-alkylation | Produces a clean primary amine product.[15] |

Pathway 4: The Hofmann Rearrangement

The Hofmann rearrangement (or Hofmann degradation) is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[23][24] To synthesize this compound using this method, the required starting material is 7-phenylheptanamide, as the carbonyl carbon is lost as carbon dioxide during the reaction.[25]

Mechanistic Rationale:

The reaction is a multi-step process initiated by treating the amide with bromine in a strong aqueous base like NaOH or KOH.[24][26]

-

N-Bromination: The base deprotonates the amide. The resulting anion reacts with bromine to form an N-bromoamide intermediate.[23]

-

Anion Formation: The base removes the second, more acidic proton from the nitrogen of the N-bromoamide.[23]

-

Rearrangement: This is the key step. The N-bromoamide anion rearranges; the alkyl group (the 6-phenylhexyl group) migrates from the carbonyl carbon to the nitrogen atom, simultaneously displacing the bromide ion. This concerted step produces an isocyanate intermediate.[23][27][28]

-

Hydrolysis and Decarboxylation: Under the aqueous basic conditions, the isocyanate is not isolated.[27] It is attacked by water (or hydroxide) to form a carbamic acid intermediate.[23] Carbamic acids are unstable and spontaneously lose carbon dioxide (decarboxylate) to yield the final primary amine.[23][28]

Caption: Key Intermediates in the Hofmann Rearrangement.

Experimental Protocol: Hofmann Rearrangement

-

Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 eq) to a cold (0-5°C) solution of sodium hydroxide (4.0 eq) in water.

-

In a separate flask, dissolve 7-phenylheptanamide (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture).

-

Slowly add the cold sodium hypobromite solution to the amide solution, keeping the temperature low.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70°C for 1-2 hours.

-

Monitor the reaction for the cessation of gas (CO₂) evolution.

-

Cool the mixture and extract the product amine with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the this compound by distillation.

Quantitative Data Summary

| Parameter | Value/Condition | Rationale & Reference |

| Precursor | Primary Amide (Cₙ₊₁) | The reaction shortens the carbon chain by one.[24][27] |

| Reagents | Br₂ and NaOH (or NaOBr) | Forms the N-bromoamide and drives the rearrangement.[23][24] |

| Key Intermediate | Isocyanate | Formed via a 1,2-alkyl shift.[23][28] |

| Byproduct | Carbon Dioxide (CO₂) | Lost from the unstable carbamic acid.[23] |

| Typical Yield | 70-90% | The reaction is generally efficient for unhindered amides.[27] |

| Limitation | Requires a longer-chain precursor | The starting material must contain an extra carbon atom. |

Comparative Analysis of Synthesis Pathways

The optimal choice of synthetic route for this compound depends on several factors, including the availability of starting materials, scalability, and tolerance of other functional groups in more complex substrates.

| Feature | Reductive Amination | Nitrile Reduction | Gabriel Synthesis | Hofmann Rearrangement |

| Starting Material | 6-Phenylhexanal | 6-Phenylhexanenitrile | 6-Phenylhexyl Halide | 7-Phenylheptanamide |

| Key Reagents | NH₃ source, NaBH₃CN | LiAlH₄ or H₂/Catalyst | K-Phthalimide, N₂H₄ | Br₂, NaOH |

| Number of Steps | 1 (from aldehyde) | 1 (from nitrile) | 2 (from halide) | 1 (from amide) |

| Overall Yield | High (70-90%) | High (80-95%) | High (70-85%) | High (70-90%) |

| Scalability | Good; avoids LiAlH₄ | Good (catalytic); LiAlH₄ is challenging | Good; solid byproduct | Good; common reagents |

| Safety Concerns | NaBH₃CN is toxic (cyanide) | LiAlH₄ is pyrophoric; H₂ is explosive | Hydrazine is toxic | Bromine is corrosive and toxic |

| Primary Advantage | Efficient one-pot synthesis | Very direct conversion | Clean product, no over-alkylation | Tolerates some functional groups |

| Primary Disadvantage | Aldehyde stability | Precursor synthesis; harsh reagents | Two distinct steps; byproduct removal | Requires a Cₙ₊₁ precursor |

Conclusion

The synthesis of this compound can be successfully accomplished through several high-yielding and reliable chemical pathways.

-

Reductive Amination stands out as a highly efficient one-pot method when the corresponding aldehyde, 6-phenylhexanal, is readily available.

-

Nitrile Reduction offers the most direct conversion of a functional group to the amine, with both LiAlH₄ and catalytic hydrogenation providing excellent yields, though with distinct safety and equipment considerations.

-

The Gabriel Synthesis remains a benchmark for the clean production of primary amines from alkyl halides, completely avoiding the common issue of over-alkylation and making it ideal for high-purity applications.

-

The Hofmann Rearrangement , while requiring a precursor with an additional carbon atom, is a powerful transformation that showcases a classic name reaction and can be useful in contexts where the Cₙ₊₁ amide is more accessible than other starting materials.

The selection of the optimal route will ultimately be guided by the specific constraints and objectives of the research or development program, including cost of starting materials, available equipment, safety protocols, and desired scale of production.

References

- Wikipedia contributors. (2023). Hofmann rearrangement. In Wikipedia, The Free Encyclopedia. [Link][23]

- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link][17]

- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link][8]

- NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. [Link][27]

- The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Link][20]

- BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. [Link][15]

- Chemistry Learner. (n.d.).

- The Organic Chemistry Tutor. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. [Link][28]

- Organic Chemistry Tutor. (n.d.).

- Unacademy. (n.d.). JEE 2022: Chemistry- Topic Reduction of Nitriles. [Link][7]

- Chemistry Steps. (n.d.).

- Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link][25]

- LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link][9]

- Wikipedia contributors. (2023). Nitrile reduction. In Wikipedia, The Free Encyclopedia. [Link][12]

- Organic Chemistry Portal. (n.d.). Gabriel Synthesis. [Link][19]

- Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link][1]

- Chemistry Steps. (n.d.). Reactions of Nitriles. [Link][10]

- The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link][29]

- Master Organic Chemistry. (2017).

- Chemist Wizards. (n.d.). Hoffmann Rearrangement. [Link][26]

- LibreTexts Chemistry. (2023). Gabriel Synthesis. [Link][21]

- Wikipedia contributors. (2023). Gabriel synthesis. In Wikipedia, The Free Encyclopedia. [Link][16]

- Professor Dave Explains. (2021). Gabriel Amine Synthesis. [Link][18]

- Catalysts. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link][5]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13046675, 6-Phenylhexanal. [Link][3]

- Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. [Link][13]

- Google Patents. (n.d.). US4000197A - Asymmetric synthesis of phenylisopropylamines. [14]

- ResearchGate. (2019). (PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. [Link][11]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. mdpi.com [mdpi.com]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. JEE 2022: Chemistry- Topic Reduction of Nitriles [unacademy.com]

- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]

- 15. byjus.com [byjus.com]

- 16. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 17. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Gabriel Synthesis [organic-chemistry.org]

- 20. youtube.com [youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 23. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 24. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]

- 25. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 26. chemistwizards.com [chemistwizards.com]

- 27. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 28. youtube.com [youtube.com]

6-Phenylhexylamine CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-phenylhexylamine, a primary amine with a phenyl-terminated hexyl chain. This document details its chemical and physical properties, synthesis methodologies, reactivity, and potential applications, with a focus on its relevance to researchers in the fields of medicinal chemistry and drug development.

Introduction to this compound

This compound, also known as 6-phenylhexan-1-amine, is an organic compound with the chemical formula C₁₂H₁₉N. Its structure consists of a hexylamine backbone with a phenyl group at the 6-position. This molecule belongs to the class of phenylalkylamines, a group of compounds known for their diverse biological activities. While shorter-chain phenylalkylamines like phenethylamine are well-studied psychoactive compounds, the pharmacological and toxicological profile of this compound is less characterized, presenting an area of interest for further research.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, synthesis, and application in research.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17734-20-2 | |

| Molecular Formula | C₁₂H₁₉N | |

| Molecular Weight | 177.29 g/mol | |

| Physical Form | Liquid | |

| Boiling Point | Not explicitly available | |

| Density | Not explicitly available | |

| Solubility | Soluble in organic solvents | Inferred from structure and properties of similar amines[1] |

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, leveraging established methodologies for amine synthesis. Two plausible methods are detailed below.

Reductive Amination of 6-Phenylhexanal

Reductive amination is a versatile and widely used method for the synthesis of amines. This approach involves the reaction of an aldehyde or ketone with ammonia, a primary amine, or a secondary amine in the presence of a reducing agent.

Experimental Protocol: Reductive Amination of 6-Phenylhexanal

-

Imine Formation: In a round-bottom flask, dissolve 6-phenylhexanal (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a solution of ammonia in methanol (a significant excess, e.g., 10-20 equivalents) to the flask. The reaction can be stirred at room temperature for several hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (e.g., 1.5-2 equivalents), in small portions.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period (e.g., 12-24 hours). Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with an organic solvent like diethyl ether or dichloromethane. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude this compound can then be purified by distillation under reduced pressure or by column chromatography on silica gel.

Caption: Gabriel synthesis of this compound.

Reactivity of this compound

This compound exhibits the typical reactivity of a primary amine. The lone pair of electrons on the nitrogen atom makes it both a base and a nucleophile.

-

Basicity: As a primary amine, this compound is a weak base and will react with acids to form the corresponding ammonium salts.

-

Nucleophilicity: The nucleophilic nitrogen can participate in a variety of reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and potentially quaternary ammonium salts.

-

Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines (Schiff bases).

-

The presence of the phenyl ring at the end of the alkyl chain is unlikely to significantly influence the reactivity of the distant amine group through electronic effects. However, the overall lipophilicity of the molecule will affect its solubility and interactions with other molecules.

Potential Applications in Drug Development

While specific applications for this compound are not extensively documented, its structural motif as a long-chain phenylalkylamine suggests several areas of potential interest for drug development and research.

-

Neuromodulatory Activity: Shorter-chain phenylalkylamines are known to interact with various receptors and transporters in the central nervous system, including trace amine-associated receptors (TAARs) and monoamine transporters. [2][3][4]The longer alkyl chain of this compound may alter its binding affinity and selectivity for these targets, potentially leading to novel pharmacological profiles.

-

Cardiovascular Research: Some phenylalkylamine derivatives have been investigated for their cardiovascular activity. [5]The lipophilic nature of this compound could influence its interaction with ion channels or receptors involved in cardiovascular function.

-

Chemical Probe and Research Tool: As a less-studied molecule, this compound can serve as a valuable research tool to probe the structure-activity relationships of phenylalkylamines at various biological targets. Its longer, flexible chain can explore different binding pockets compared to its shorter-chain analogs.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards: It is harmful if swallowed and causes severe skin burns and eye damage. * Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a primary amine with a unique structural feature of a phenyl-terminated hexyl chain. While its physical properties are not fully characterized in the public domain, established synthetic methods such as reductive amination and the Gabriel synthesis provide clear pathways for its preparation. Its reactivity is characteristic of a primary amine, and its potential applications in drug discovery, particularly in the areas of neuromodulation and cardiovascular research, warrant further investigation. As with any chemical, proper safety precautions must be observed during its handling and use.

References

- Synthesis and cardiovascular activity of phenylalkylamine derivatives. I. Potential specific bradycardic agents. (1992). Chemical & Pharmaceutical Bulletin, 40(10), 2735–2740. [Link]

- Wikipedia. (n.d.). Phenethylamine.

- PubChem. (n.d.). Phenethylamine.

- ResearchGate. (n.d.). The influence of organic solvents on phenylethylamines in capillary zone electrophoresis.

- Google Patents. (n.d.). EP2387555A1 - Method for making phenylethylamine compounds.

- Wikipedia. (n.d.). 1-Phenylethylamine.

- PubChem. (n.d.). 1-Phenylethylamine.

- Wikipedia. (n.d.). Phenylethanolamine.

- PubMed. (2023). Pharmacological activities and therapeutic potential of galangin, a promising natural flavone, in age-related diseases.

- PubMed Central. (2013). β-phenylethylamine, a small molecule with a large impact.

- WebMD. (n.d.). Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. β-phenylethylamine, a small molecule with a large impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 5. Synthesis and cardiovascular activity of phenylalkylamine derivatives. I. Potential specific bradycardic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of 6-Phenylhexylamine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Phenylhexylamine and its analogs represent a class of compounds with significant potential for modulating monoaminergic systems in the central nervous system. As derivatives of the endogenous trace amine β-phenylethylamine (PEA), these molecules are predicted to interact with key targets such as the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This guide provides a comprehensive overview of the anticipated pharmacological profile of this compound, drawing upon the well-established pharmacology of PEA and the structure-activity relationships (SAR) of related long-chain phenylalkylamines. We will explore its predicted mechanism of action, structure-activity relationships, and a detailed roadmap for its experimental validation, including in vitro and in vivo assays. This document serves as a foundational resource for researchers seeking to investigate the therapeutic potential of this chemical space.

Introduction: The Rationale for Investigating this compound

β-Phenylethylamine (PEA) is an endogenous trace amine that acts as a neuromodulator and stimulant in the central nervous system.[1] Its primary mechanisms of action involve agonism at TAAR1 and modulation of monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin.[1][[“]] These actions contribute to its effects on mood, attention, and locomotion. The pharmacological profile of PEA can be significantly altered by structural modifications. The introduction of a six-carbon alkyl chain, as in this compound, is hypothesized to significantly impact its lipophilicity, metabolic stability, and interaction with its biological targets. Understanding these changes is crucial for the rational design of novel therapeutics targeting the monoaminergic system.

Predicted Pharmacological Profile of this compound

Based on the known pharmacology of PEA and the influence of N-alkylation on related compounds, we can construct a predicted pharmacological profile for this compound.

Primary Mechanism of Action: A Tale of Two Targets

The pharmacological effects of this compound are expected to be primarily mediated through two key mechanisms:

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: PEA is a potent agonist of TAAR1.[1] Activation of TAAR1 initiates a Gs-protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP).[3] This signaling pathway can modulate the activity of dopaminergic and serotonergic neurons.[4][5] The N-hexyl substituent in this compound may influence its potency and efficacy at TAAR1.

-

Monoamine Transporter Modulation: PEA is known to inhibit the reuptake and promote the efflux of dopamine, norepinephrine, and serotonin through their respective transporters (DAT, NET, and SERT).[[“]] The elongated alkyl chain of this compound is likely to alter its affinity and functional activity at these transporters. For instance, N-hexyl substitution of dopamine has been shown to increase its affinity for DAT.[6]

Structure-Activity Relationships (SAR): The Impact of the Hexyl Chain

The addition of the hexyl group to the phenethylamine scaffold is predicted to have the following effects:

-

Increased Lipophilicity: The six-carbon chain will significantly increase the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier.

-

Altered Transporter Affinity and Selectivity: The bulky hexyl group may sterically influence binding to the monoamine transporters, potentially altering the selectivity profile compared to PEA. Longer alkyl chains in some phenethylamine derivatives have been associated with increased inhibitory activity at the dopamine transporter.[7]

-

Modified TAAR1 Interaction: The N-hexyl group will interact with the binding pocket of TAAR1, potentially affecting agonist potency and efficacy. The nature of this interaction will depend on the specific topology of the TAAR1 binding site.

-

Metabolic Stability: The N-hexyl group may hinder metabolism by monoamine oxidase (MAO), the primary enzyme responsible for the degradation of PEA, potentially leading to a longer duration of action.

Experimental Validation: A Roadmap for Characterization

To validate the predicted pharmacological profile of this compound and its analogs, a systematic experimental approach is required.

In Vitro Characterization

The initial step is to determine the binding affinities of this compound and its analogs for the primary targets.

Protocol: Radioligand Binding Assays

-

Target Preparation: Prepare cell membrane homogenates from cell lines stably expressing human DAT, SERT, NET, or TAAR1.

-

Radioligand Incubation: Incubate the membrane preparations with a specific radioligand for each target (e.g., [³H]CFT for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, and a suitable radiolabeled agonist/antagonist for TAAR1) in the presence of increasing concentrations of the test compound (this compound or analog).

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the inhibitory constant (Ki) by non-linear regression analysis of the competition binding data.

Functional assays are essential to determine whether the compounds act as agonists, antagonists, or allosteric modulators at their targets.

Protocol: TAAR1 Functional Assay (cAMP Accumulation)

-

Cell Culture: Culture HEK-293 cells stably expressing human TAAR1.

-

Compound Incubation: Treat the cells with increasing concentrations of this compound or its analogs.

-

cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Generate dose-response curves and determine the EC50 and Emax values to quantify the potency and efficacy of the compounds as TAAR1 agonists.

Protocol: Monoamine Transporter Functional Assay (Synaptosomal Uptake)

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, cortex for SERT and NET).

-

Pre-incubation: Pre-incubate the synaptosomes with increasing concentrations of this compound or its analogs.

-

Radiolabeled Neurotransmitter Uptake: Initiate uptake by adding a specific radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Termination and Scintillation Counting: Terminate the uptake reaction by rapid filtration and quantify the amount of radioactivity taken up by the synaptosomes.

-

Data Analysis: Determine the IC50 values for the inhibition of neurotransmitter uptake.

In Vivo Characterization

In vivo studies are necessary to assess the behavioral effects and overall physiological impact of this compound.

Protocol: Locomotor Activity Assessment

-

Animal Acclimation: Acclimate rodents (mice or rats) to the open-field arenas.

-

Compound Administration: Administer various doses of this compound or its analogs via an appropriate route (e.g., intraperitoneal injection).

-

Locomotor Activity Recording: Record the locomotor activity of the animals using automated activity monitors for a defined period.

-

Data Analysis: Analyze the data to determine the dose-dependent effects of the compounds on horizontal and vertical activity.

Protocol: Microdialysis

-

Probe Implantation: Surgically implant microdialysis probes into specific brain regions of interest (e.g., nucleus accumbens, prefrontal cortex) in anesthetized rodents.

-

Compound Administration: After recovery, administer this compound or its analogs.

-

Dialysate Collection: Collect dialysate samples at regular intervals.

-

Neurotransmitter Analysis: Analyze the concentrations of dopamine, serotonin, and norepinephrine in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Determine the effect of the compounds on extracellular neurotransmitter levels.

Synthesis of this compound and its Analogs

The synthesis of this compound can be achieved through various established synthetic routes for phenylalkylamines. A common approach involves the reductive amination of 6-phenylhexanal or the reduction of 6-phenylhexanenitrile.

Illustrative Synthetic Scheme:

Caption: General synthetic routes to this compound.

Data Presentation

Table 1: Predicted Pharmacological Profile of this compound

| Target | Predicted Activity | Predicted Potency | Rationale |

| TAAR1 | Agonist | Moderate to High | Phenethylamine is a known TAAR1 agonist. The hexyl chain may influence binding affinity. |

| DAT | Reuptake Inhibitor / Releaser | Moderate | N-alkylation can increase DAT affinity.[6] |

| SERT | Reuptake Inhibitor / Releaser | Low to Moderate | Phenethylamines generally have lower affinity for SERT than DAT/NET. |

| NET | Reuptake Inhibitor / Releaser | Moderate | Phenethylamine is a substrate for NET. |

Visualization of Key Pathways and Workflows

Caption: Predicted TAAR1 signaling pathway for this compound.

Caption: Experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound and its analogs represent a promising, yet underexplored, area of medicinal chemistry. The predicted pharmacological profile suggests that these compounds could serve as valuable tools for probing the function of the monoaminergic system and may have therapeutic potential for a range of neurological and psychiatric disorders. The experimental roadmap outlined in this guide provides a clear path for the comprehensive characterization of these novel chemical entities. Future research should focus on synthesizing a library of analogs with varying alkyl chain lengths and substitutions on the phenyl ring to fully elucidate the structure-activity relationships and optimize the pharmacological profile for specific therapeutic applications.

References

- Hoshino, M., et al. (1998). [2-(omega-phenylalkyl)phenoxy]alkylamines: synthesis and dual dopamine2 (D2) and 5-hydroxytryptamine2 (5-HT2) receptor antagonistic activities. Chemical & Pharmaceutical Bulletin, 46(4), 639-646. [Link]

- Halberstadt, A. L., et al. (2013). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Neuropharmacology, 73, 118-128. [Link]

- Chen, N., et al. (2009). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. Journal of Neurochemistry, 108(4), 941-952. [Link]

- Halberstadt, A. L., et al. (2013). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function.

- Lee, E., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 465-474. [Link]

- Lee, E., et al. (2022).

- Smith, A. M., et al. (2011). De Novo Synthesis and Biological Evaluation of C6″-Substituted C4″-Amide Analogues of SL0101. ACS Medicinal Chemistry Letters, 2(1), 59-64. [Link]

- Simmler, L. D., et al. (2014). Pharmacological characterization of T1AM at TAAR1.

- Wikipedia. (n.d.). Phenethylamine. In Wikipedia.

- Glennon, R. A., et al. (1982). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 25(10), 1163-1168. [Link]

- Lindemann, L., et al. (2008). Trace amine-associated receptor 1 modulates dopaminergic activity. Journal of Pharmacology and Experimental Therapeutics, 324(3), 948-956. [Link]

- Glennon, R. A. (1990). Phenylalkylamine stimulants, hallucinogens, and designer drugs. NIDA Research Monograph, 105, 154-160. [Link]

- Anzillotti, A., et al. (2020). The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines.

- Li, Y. C., et al. (2018). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Frontiers in Pharmacology, 9, 66. [Link]

- Pei, Y., et al. (2022). TAAR1 regulates drug-induced reinstatement of cocaine-seeking via negatively modulating CaMKIIα activity in the NAc. Neuropsychopharmacology, 47(2), 525-535. [Link]

- De Paulis, T., et al. (1983). Conformational requirements for norepinephrine uptake inhibition by phenethylamines in brain synaptosomes. Effects of alpha-alkyl substitution. Molecular Pharmacology, 24(2), 161-169. [Link]

- Dyck, L. E. (1984). The behavioural effects of phenelzine and phenylethylamine may be due to amine release. Brain Research Bulletin, 12(1), 23-28. [Link]

- van der Velden, W. J. C., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Nutrients, 16(11), 1567. [Link]

- Mosnaim, A. D., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. American Journal of Therapeutics, 22(6), 412-422. [Link]

- Zwartsen, A., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. International Journal of Molecular Sciences, 21(24), 9637. [Link]

- Miller, G. M. (2011). The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and monoaminergic activity. Journal of Neurochemistry, 116(2), 164-176. [Link]

- van der Velden, W. J. C., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. [Link]

- Kuwayama, K., et al. (2020). The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. Forensic Toxicology, 38(2), 394-408. [Link]

- Goudie, A. J., & Buckland, C. (1982). Serotonin receptor blockade potentiates behavioural effects of beta-phenylethylamine. Neuropharmacology, 21(12), 1267-1272. [Link]

- PubChem. (n.d.). Hexyl(2-phenylethyl)amine. In PubChem.

- Ding, Y. S., et al. (2003). Phenylephrine and norepinephrine increase dopamine transporter ligand binding in striatum. Molecular Imaging and Biology, 5(4), 217-226. [Link]

- Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 649. [Link]

- da Silva, A. F. M., et al. (2014). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 19(11), 17752-17774. [Link]

- Wang, Y., et al. (2020). Synthesis and discovery of ω-3 polyunsaturated fatty acid- alkanolamine (PUFA-AA) derivatives as anti-inflammatory agents targeting Nur77. Bioorganic Chemistry, 105, 104456. [Link]

- University of Virginia School of Medicine. (2024). Phenethylamines.

- Wikipedia. (n.d.). Substituted phenethylamine. In Wikipedia.

- Kim, J. I., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. International Journal of Molecular Sciences, 22(17), 9485. [Link]

- Schmitt, K. C., et al. (2013). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive.

- Kim, J., et al. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 27(6), 525-535. [Link]

- PubChem. (n.d.). 2-cyclohexyl-N-methyl-2-phenylethanamine. In PubChem.

- Sung, U., et al. (2005). The N-terminus of the norepinephrine transporter regulates the magnitude and selectivity of the transporter-associated leak current. Neuropharmacology, 50(2), 197-207. [Link]

- Qin, Y., et al. (2023). The polyketide synthesis (PKS) pathway for the synthesis of omega-3 fatty acids.

- Sebhat, I. K., et al. (2002). Design and pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a Potent, Selective, Melanocortin subtype-4 Receptor Agonist. Journal of Medicinal Chemistry, 45(21), 4589-4593. [Link]

- Pérez-Sánchez, A., et al. (2022).

- The Good Food Institute. (n.d.). Novel methods for long-chain omega-3 fatty acid production. The Good Food Institute. [Link]

- Sebhat, I. K., et al. (2002). Design and Pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a Potent, Selective, Melanocortin subtype-4 Receptor Agonist. Journal of Medicinal Chemistry, 45(21), 4589-4593. [Link]

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. consensus.app [consensus.app]

- 3. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 4. Trace amine-associated receptor 1 modulates dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity and mechanism of action of 6-Phenylhexylamine

An In-depth Technical Guide to the Biological Activity and Mechanism of Action of 6-Phenylhexylamine

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity and mechanism of action of this compound, a derivative of the foundational psychoactive scaffold, phenethylamine. In the absence of direct experimental data for this specific molecule, this paper establishes a robust predictive framework grounded in the extensive structure-activity relationship (SAR) data for the broader class of N-alkylated phenethylamines. We will first dissect the fundamental pharmacology of the phenethylamine core, detailing its interactions with monoamine transporters and the Trace Amine-Associated Receptor 1 (TAAR1). Subsequently, we will extrapolate from established SAR principles to hypothesize the specific pharmacological profile of this compound, focusing on the influence of the N-hexyl substituent. This guide is intended for researchers, scientists, and drug development professionals, offering both a thorough review of phenethylamine pharmacology and a structured approach to predicting the properties of novel derivatives.

The Phenethylamine Core: A Foundation of Neuromodulation

The 2-phenethylamine scaffold is a ubiquitous motif in neuropharmacology, forming the backbone of endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic compounds.[1] Its biological effects are primarily mediated through two key mechanisms: modulation of monoamine transporters and agonism at the Trace Amine-Associated Receptor 1 (TAAR1).[2]

Interaction with Monoamine Transporters (DAT, NET, SERT)

Phenethylamine and its derivatives are well-characterized modulators of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.

Compounds in this class can act as either releasers or reuptake inhibitors . Smaller phenethylamine analogues, such as amphetamine, are typically transported into the presynaptic neuron by these transporters.[4] Once inside, they disrupt the vesicular storage of monoamines via interaction with the vesicular monoamine transporter 2 (VMAT2) and can induce a reversal of the transporter's direction of flow, leading to a non-exocytotic release of neurotransmitters.[2]

The nature of the substitution on the phenethylamine core, particularly on the amine, alpha-carbon, and phenyl ring, dictates the compound's affinity and selectivity for the different monoamine transporters.

Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor that is activated by trace amines, including phenethylamine.[2] It is expressed in key brain regions associated with monoaminergic systems and plays a crucial role in modulating dopaminergic and serotonergic neurotransmission.[[“]][6] Activation of TAAR1 generally leads to a reduction in the firing rate of dopaminergic and serotonergic neurons, presenting a potential mechanism for antipsychotic and mood-stabilizing effects.[[“]] TAAR1 signaling can occur through Gs and Gq proteins and can also involve β-arrestin 2 pathways, particularly in the context of interactions with the dopamine D2 receptor.[[“]]

Predicting the Pharmacological Profile of this compound: A Structure-Activity Relationship (SAR) Analysis

This compound, also known as N-hexyl-2-phenylethan-1-amine, is characterized by the addition of a six-carbon alkyl chain to the nitrogen of the phenethylamine core.[7] Based on established SAR for N-alkylated phenethylamines, we can predict its likely biological activity.

Influence of the N-Hexyl Substituent on Monoamine Transporter Activity

The size of the N-alkyl substituent is a critical determinant of the mechanism of action at monoamine transporters. While smaller N-alkyl groups (like the methyl group in methamphetamine) are permissive for substrate activity (release), larger substituents tend to shift the profile towards that of a reuptake inhibitor (blocker).[4] The hexyl group is a bulky, lipophilic substituent, and this has several predictable consequences:

-

Dopamine Transporter (DAT): It is probable that this compound will act as an inhibitor of dopamine reuptake rather than a releaser. Studies on N-alkylated phenethylamine derivatives have shown that increasing the length of the alkyl chain can enhance inhibitory activity at DAT.[8][9]

-

Norepinephrine Transporter (NET): A similar inhibitory profile is expected at NET.

-

Serotonin Transporter (SERT): Research has indicated that increasing the N-alkyl chain length can augment the relative potency at SERT.[4][10] Therefore, this compound may exhibit significant activity as a serotonin reuptake inhibitor.

The increased lipophilicity conferred by the hexyl chain may also enhance the overall affinity for the transporters, which are membrane-bound proteins.

Predicted Activity at TAAR1

The SAR for TAAR1 agonism with respect to N-alkylation is less straightforward. While TAAR1 is a primary target for phenethylamine, the introduction of a bulky N-hexyl group may impact the binding affinity and efficacy. The binding pocket of TAAR1 may not optimally accommodate a long, flexible alkyl chain, potentially reducing agonist activity compared to the parent compound. However, without specific experimental data, this remains speculative. It is plausible that this compound retains some TAAR1 agonist activity, which could modulate its effects on monoamine release.

Adrenergic Receptor Interactions

It is worth noting that N-aralkyl substitution on beta-agonists has been shown to enhance alpha-adrenoceptor blocking properties.[11] While this compound is N-alkylated, not N-aralkylated, the presence of a bulky substituent on the nitrogen warrants consideration of potential interactions with adrenergic receptors, which could contribute to cardiovascular side effects.

Proposed Signaling Pathways and Mechanisms of Action

Based on the SAR analysis, the primary mechanism of action for this compound is predicted to be the inhibition of monoamine reuptake, with a potential for significant activity at SERT and DAT.

Caption: Predicted mechanism of action for this compound.

Experimental Protocols for Characterization

To validate the predicted pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for DAT, NET, and SERT.

Methodology:

-

Prepare cell membrane homogenates from cells stably expressing human DAT, NET, or SERT.

-

Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of this compound.

-

Following incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibitory constant) value from competition binding curves using non-linear regression analysis.

In Vitro Neurotransmitter Uptake Assays

Objective: To determine the functional effect (inhibition vs. release) of this compound on DAT, NET, and SERT.

Methodology:

-

Use synaptosomes prepared from rat brain tissue or cells expressing the transporters.

-

Pre-incubate the synaptosomes or cells with varying concentrations of this compound.

-

Initiate the uptake reaction by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity accumulated within the synaptosomes or cells.

-

Calculate the IC₅₀ value for uptake inhibition. To test for release, pre-load the cells/synaptosomes with the radiolabeled neurotransmitter and then measure the amount of radioactivity released into the medium upon addition of this compound.

TAAR1 Functional Assay (cAMP Measurement)

Objective: To assess the agonist activity of this compound at TAAR1.

Methodology:

-

Use a cell line (e.g., HEK-293) stably expressing human TAAR1.

-

Incubate the cells with increasing concentrations of this compound.

-

After incubation, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA or HTRF assay kit.

-

Construct dose-response curves and determine the EC₅₀ and Emax values relative to a known TAAR1 agonist like phenethylamine.

Sources

- 1. 1-Hexanamine, N-hexyl- (CAS 143-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hexyl(2-phenylethyl)amine | C14H23N | CID 541888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of N-aralkyl substitution of beta-agonists on alpha- and beta-adrenoceptor subtypes: pharmacological studies and binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro and In Vivo Investigation of 6-Phenylhexylamine and Related Phenethylamines

A Note to the Researcher: Direct experimental data on 6-Phenylhexylamine is not abundant in publicly accessible scientific literature. This guide, therefore, leverages the extensive research conducted on its parent compound, β-phenylethylamine (PEA), and its derivatives. The principles, methodologies, and biological targets discussed herein provide a robust framework for initiating and conducting novel research on this compound.

Introduction: The Expanding Landscape of Phenethylamines

Phenethylamines are a class of organic compounds characterized by a phenyl group attached to an amino group via a two-carbon chain. This core structure is the foundation for numerous endogenous neurochemicals, including dopamine and norepinephrine, as well as a wide array of synthetic compounds with diverse pharmacological activities.[1][2] The lengthening of the alkyl chain, as seen in this compound, presents an intriguing modification to this well-established pharmacophore, suggesting potential alterations in receptor affinity, metabolic stability, and overall biological effect. This guide provides a comprehensive technical overview of the key in vitro and in vivo methodologies employed to characterize compounds within this chemical family, with a primary focus on their interaction with the Trace Amine-Associated Receptor 1 (TAAR1).

Part 1: In Vitro Characterization: Unraveling Molecular Mechanisms

The initial stages of characterizing a novel compound like this compound involve a series of in vitro assays to determine its primary biological targets and downstream signaling effects. For phenethylamines, the primary target of interest is often TAAR1, a G protein-coupled receptor (GPCR) that modulates monoaminergic neurotransmission.[2][3]

Primary Target Engagement: TAAR1 Receptor Binding and Activation

A crucial first step is to ascertain whether this compound binds to and activates TAAR1.

Experimental Protocol: Radioligand Binding Assay

This competitive binding assay quantifies the affinity of a test compound for a specific receptor.

-

Objective: To determine the binding affinity (Ki) of this compound for TAAR1.

-

Cell Line: HEK293 cells stably expressing human TAAR1 (hTAAR1).

-